molecular formula C14H10F2N2S2 B2775624 N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine CAS No. 380349-37-1

N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine

Cat. No. B2775624
CAS RN: 380349-37-1
M. Wt: 308.36
InChI Key: OCYQPGNKBMVSRS-UHFFFAOYSA-N
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Description

“N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C14H10F2N2S2 . It contains a benzothiazole ring, which is a type of heterocyclic compound, and a difluoromethylsulfanyl group attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring. Attached to this is a phenyl ring with a difluoromethylsulfanyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring is aromatic and relatively stable, but could potentially undergo electrophilic substitution reactions. The difluoromethylsulfanyl group might be susceptible to nucleophilic attack or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of benzothiazole derivatives, including those similar to N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine, often involves complex reactions that yield compounds with potential biological activities. For instance, benzothiazoles have been synthesized through reactions involving aromatic amines, showcasing the chemical versatility and synthetic accessibility of such compounds. These synthetic routes provide a basis for creating a variety of benzothiazole derivatives with potential scientific applications (Kale & Mene, 2013).

Biological Activities and Applications

Benzothiazole derivatives exhibit a range of biological activities, making them candidates for further research and development in various fields:

  • Antibacterial Activity : Benzothiazole compounds have been investigated for their antibacterial properties. Studies have shown that certain benzothiazole derivatives possess significant antibacterial activities, which could be explored for therapeutic applications (Kale & Mene, 2013).

  • Antitumor Properties : Some 2-(4-aminophenyl)benzothiazoles, structurally related to the compound , have demonstrated selective and potent antitumor properties. These compounds are metabolized by cytochrome P450 enzymes to active metabolites, suggesting a mechanism of action that could be harnessed for cancer therapy (Bradshaw et al., 2002).

  • Diuretic Activity : Benzothiazole derivatives have also been assessed for their diuretic activity, with some compounds showing promising results in vivo. These findings indicate potential applications in managing conditions that benefit from diuretic agents (Husain et al., 2016).

  • Neuroprotective and Anticonvulsant Effects : Research into benzothiazole coupled sulfonamide derivatives has revealed compounds with significant anticonvulsant potential and neuroprotective effects. These properties suggest potential applications in neurological disorders and conditions requiring neuroprotection (Khokra et al., 2019).

Safety and Hazards

As with any chemical compound, handling “N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in pharmaceuticals or materials science. It could also involve studying its synthesis and reactivity in more detail .

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2S2/c15-13(16)19-10-7-5-9(6-8-10)17-14-18-11-3-1-2-4-12(11)20-14/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYQPGNKBMVSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine

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